

Application Notes and Protocols for Btk-IN-19 in Cell Culture Experiments

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Compound of Interest

Compound Name: *Btk-IN-19*
Cat. No.: *B15140693*

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Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of multiple signaling pathways, including the B-cell receptor (BCR), Toll-like receptor (TLR), and Fc receptor signaling cascades.[1][2][3] Its activation triggers downstream pathways such as phospholipase $\text{Cy}2$ (PLC $\text{y}2$), nuclear factor- κB (NF- κB), and mitogen-activated protein kinase (MAPK), which are essential for the proliferation, differentiation, and survival of B-cells and other hematopoietic cells.[1][4][5] Dysregulation of BTK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.[3][4][6]

Btk-IN-19 is a potent and highly selective inhibitor of BTK. It has been characterized as both a covalent and a reversible inhibitor in different contexts, with reported IC_{50} values in the low nanomolar range, indicating strong inhibitory activity against the BTK enzyme.[7][8] These application notes provide detailed protocols for utilizing **Btk-IN-19** in cell culture experiments to study its effects on cell proliferation and signaling.

Quantitative Data Summary

The inhibitory activity of **Btk-IN-19** has been evaluated in various cell lines, demonstrating its anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

Cell Line	Cell Type	Assay Duration	IC50 Value	Reference
MOLM-13	Human Acute Myeloid Leukemia	72 hours	3.7 μ M	[7]
B-cells	Normal B-lymphocytes	3 days	0.080 μ M	[8]

Note: The potency of **Btk-IN-19** can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes how to assess the anti-proliferative effects of **Btk-IN-19** on a suspension cell line, such as MOLM-13.

Materials:

- **Btk-IN-19**
- MOLM-13 cells (or other suitable suspension cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well white, clear-bottom tissue culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit

- Luminometer
- Dimethyl sulfoxide (DMSO)

Procedure:

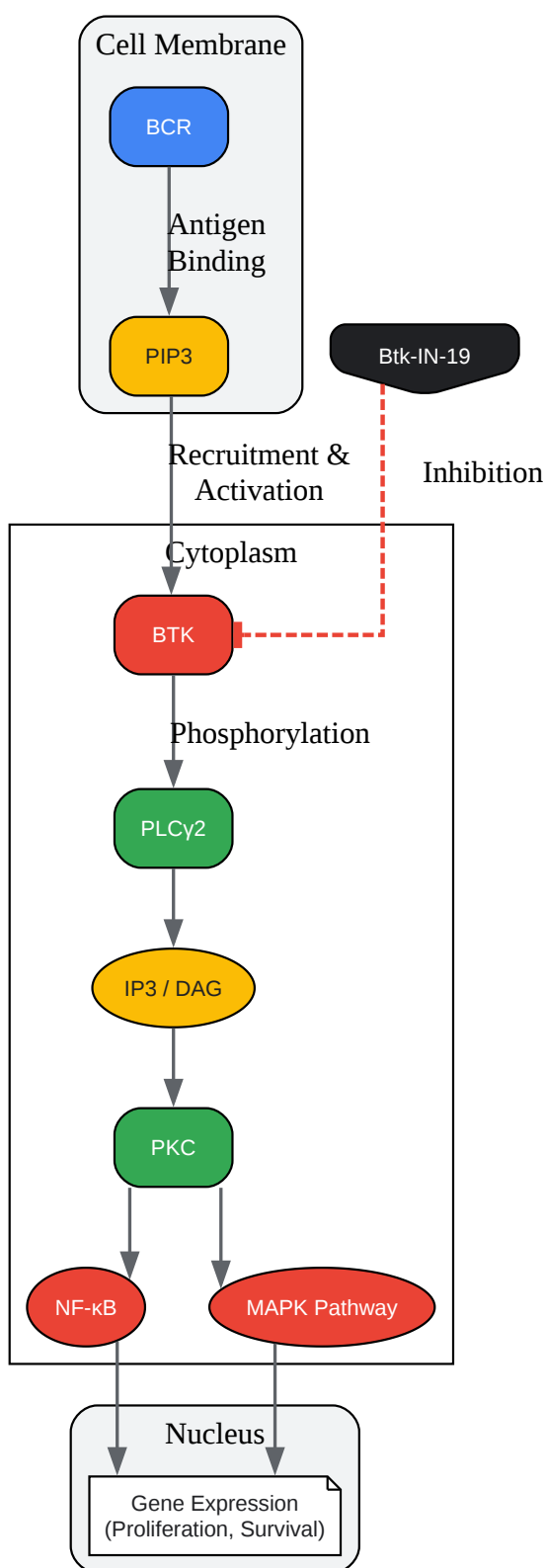
- Cell Seeding:
 - Culture MOLM-13 cells to a density of approximately 1×10^6 cells/mL.
 - Centrifuge the cells at $200 \times g$ for 5 minutes and resuspend the pellet in fresh, pre-warmed complete culture medium to a final concentration of 5×10^4 cells/mL.
 - Add 100 μ L of the cell suspension to each well of a 96-well plate.
- Compound Preparation and Addition:
 - Prepare a stock solution of **Btk-IN-19** in DMSO.
 - Perform serial dilutions of the **Btk-IN-19** stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
 - Add 100 μ L of the diluted **Btk-IN-19** or vehicle control (medium with DMSO) to the appropriate wells.
- Incubation:
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 72 hours.
- Cell Viability Measurement:
 - Equilibrate the CellTiter-Glo® reagent to room temperature.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure the luminescence using a luminometer.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
 - Plot the cell viability against the log of the **Btk-IN-19** concentration and determine the IC50 value using a non-linear regression analysis.

Visualization of Signaling Pathways and Workflows

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in B-cell receptor signaling and the downstream pathways it activates.

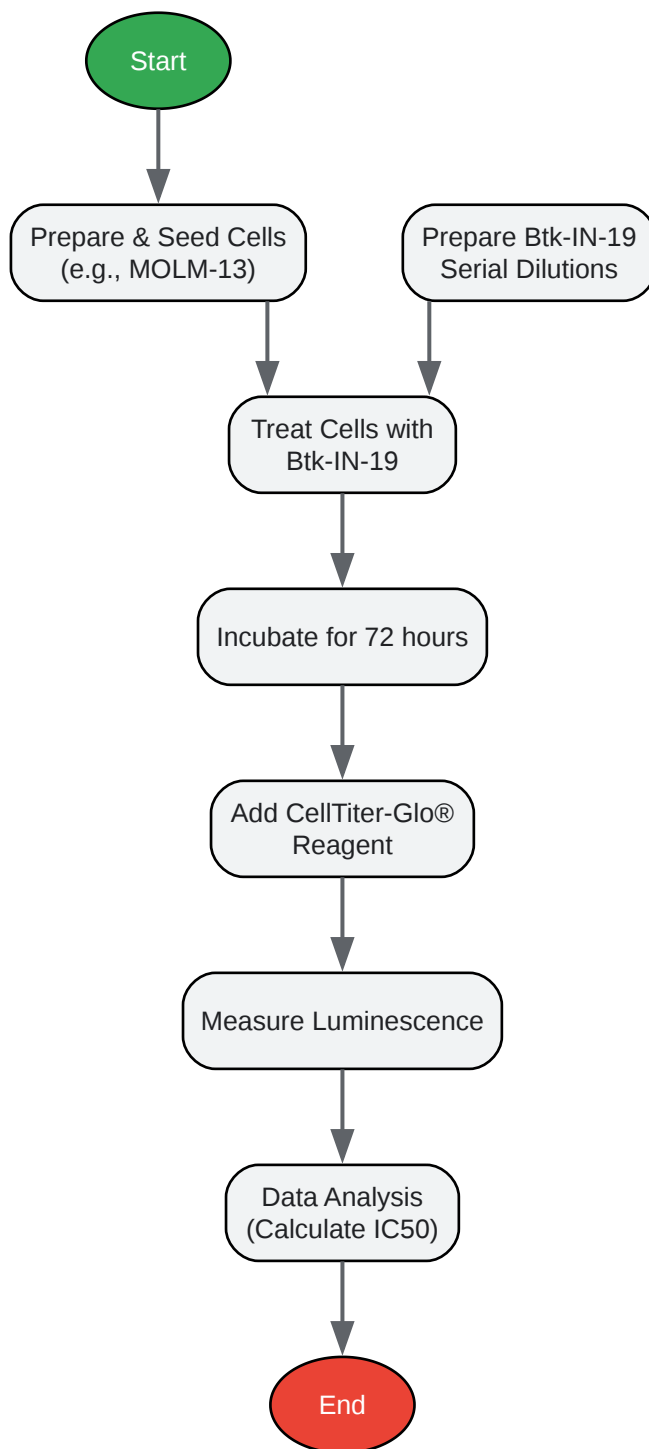


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Caption: BTK signaling cascade initiated by BCR activation.

Experimental Workflow for Cell Proliferation Assay

The diagram below outlines the key steps in performing a cell proliferation assay to evaluate the efficacy of **Btk-IN-19**.



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Caption: Workflow for assessing **Btk-IN-19**'s antiproliferative effects.

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